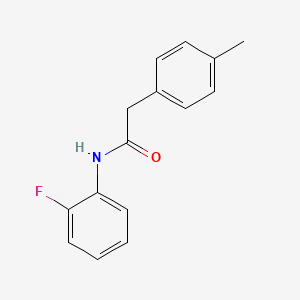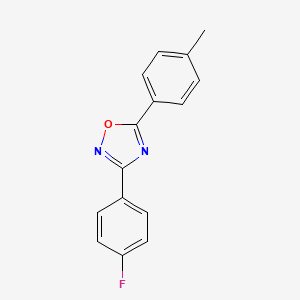
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate, also known as DMOB, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 337.26 g/mol. DMOB has been found to exhibit various biological activities and can be synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate is not fully understood, but it has been proposed to act through different pathways. It has been suggested that this compound inhibits histone deacetylase (HDAC) activity, leading to changes in gene expression and cell cycle arrest. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that support tumor growth. This compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to reduced inflammation. This compound has also been shown to reduce liver damage in animal models of liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has advantages as a research tool due to its ability to inhibit HDAC activity and its anti-tumor and anti-inflammatory effects. However, this compound has limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and duration of this compound treatment in different experimental settings.
Orientations Futures
Future research directions for 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. The development of more efficient synthesis methods and analogs of this compound may also lead to improved biological activity and reduced toxicity. The role of this compound in epigenetic regulation and gene expression is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate can be achieved using different methods, including the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by reaction with 3-bromobenzoyl chloride and then esterification with ethyl oxalyl chloride. Another method involves the reaction of 3-bromobenzoic acid with N,N-dimethylformamide dimethyl acetal and 2,5-dimethylphenylacetic acid, followed by esterification with oxalyl chloride.
Applications De Recherche Scientifique
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. It has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to inhibit the replication of the hepatitis B virus and reduce inflammation in animal models of inflammatory bowel disease.
Propriétés
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-11-6-7-12(2)15(8-11)16(19)10-21-17(20)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQWBPNGYDPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)
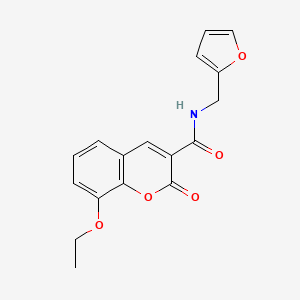
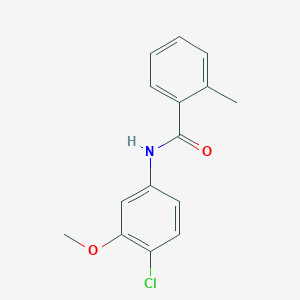
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)

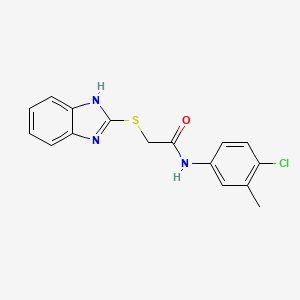
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)
